molecular formula C11H9ClN2 B1627503 2-Chloro-6-(4-methylphenyl)pyrazine CAS No. 637352-85-3

2-Chloro-6-(4-methylphenyl)pyrazine

Cat. No.: B1627503
CAS No.: 637352-85-3
M. Wt: 204.65 g/mol
InChI Key: SPNHICMLNGTAFL-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methylphenyl)pyrazine is a chemical compound with the molecular formula C11H9ClN2 . It has a molecular weight of 204.66 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring substituted with a chlorine atom at the 2-position and a 4-methylphenyl group at the 6-position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, reactions at the benzylic position are very important for synthesis problems .

Scientific Research Applications

Photophysical Properties in Chromophores

  • Synthesis and Photophysical Properties : Pyrazine fluorophores, including structures related to 2-Chloro-6-(4-methylphenyl)pyrazine, have been studied for their optical absorption and emission properties. These compounds, obtained through Knoevenagel condensation and palladium-catalyzed cross-coupling reactions, exhibit strong emission solvatochromism, suggesting a highly polar emitting state. This is characteristic of compounds that undergo intramolecular charge transfer, relevant for applications in photonics and molecular electronics (Hoffert et al., 2017).

Optoelectronic Properties and Device Applications

  • Synthesis and Optoelectronic Properties : The synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives and their structural and optoelectronic properties have been explored. These compounds, including derivatives of this compound, show potential for use in light-emitting devices, with enhanced electron-transporting properties (Zhao et al., 2004).

Agricultural Applications

  • Herbicide and Abiotic Elicitor Properties : Certain pyrazine derivatives, potentially including this compound, have been synthesized and evaluated for use as herbicides and abiotic elicitors. These compounds have shown significant inhibitory effects on photosynthesis and chlorophyll content in algae, suggesting applications in agriculture and biocontrol (Doležal et al., 2007).

Antifungal and Antiviral Applications

  • Synthesis and Bioactivity of Derivatives : Pyrazole acyl thiourea derivatives, related to this compound, have shown promising antifungal activities against various pathogens. This highlights their potential in developing new antifungal and antiviral agents (Wu et al., 2012).

Antimicrobial Applications

  • Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety, structurally similar to this compound, have been synthesized and evaluated for their antibacterial properties. This research opens avenues for new antimicrobial agents (Azab et al., 2013).

Electronic Applications

  • Boron(III) Subporphyrazines with Fused Pyrazine Fragments : Research into subphthalocyanine azaanalogues, involving pyrazine-based structures, indicates their potential use in organic electronics. These compounds absorb intensively in the 300–600 nm range, making them suitable as n-type materials (Stuzhin et al., 2019).

Corrosion Inhibition

  • Theoretical Evaluation of Corrosion Inhibition : Pyrazine derivatives, including those similar to this compound, have been evaluated for their potential as corrosion inhibitors. This is particularly relevant for steel protection in industrial applications (Obot & Gasem, 2014).

Properties

IUPAC Name

2-chloro-6-(4-methylphenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-11(12)14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNHICMLNGTAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593886
Record name 2-Chloro-6-(4-methylphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637352-85-3
Record name 2-Chloro-6-(4-methylphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2,6-dichloropyrazine (3 g, 20 mmol), sodium carbonate (5.55 g, 52 mmol) and 4-methylphenylboronic acid (2.74 g 20 mmol) in dimethoxyethane (90 mL) and water (45 mL) under nitrogen was added tetrakis(triphenylphosphine) palladium (0) (0.46 g). The resulting mixture was heated at reflux for 18 h under nitrogen. After cooling to room temperature, the reaction was diluted with water (100 mL) and extracted with chloroform (2×150 mL). The organic solution was dried MgSO4 and the solvents removed in vacuo. Purification by Biotage™ chromatography (Silica, 90 g) 9:1 cyclohexane:EtOAc afforded the title compound as a white solid (2.3 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.46 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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